molecular formula C23H26N4O4S2 B2578120 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941959-43-9

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2578120
CAS RN: 941959-43-9
M. Wt: 486.61
InChI Key: VKYOXRGXCYGJSE-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide has been explored to afford derivatives such as 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole, illustrating the utility of similar compounds in synthesizing heterocyclic compounds with potential applications in material science and organic synthesis (Kawashima & Tabei, 1986).

Anticancer Activity

  • A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, showcasing the potential of these compounds in developing new anticancer agents (Ravinaik et al., 2021).

Enzyme Inhibition

  • Research on microwave-assisted synthesis of novel acridine-acetazolamide conjugates investigated their inhibition effects on human carbonic anhydrase isoforms, revealing that these compounds inhibit the enzyme in low micromolar and nanomolar ranges. This suggests applications in designing inhibitors for various isoforms of carbonic anhydrases, which are relevant in treating conditions like glaucoma, epilepsy, and altitude sickness (Ulus et al., 2016).

Anti-Inflammatory and Anti-Cancer Agents

  • The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents highlights the therapeutic potential of these derivatives. Preliminary studies have shown promising results, indicating their significance in pharmaceutical research (Gangapuram & Redda, 2009).

Novel Heterocyclic Compounds

  • Another study focused on thiosemicarbazide derivatives as a building block for the synthesis of target heterocyclic compounds, including 1,3,4-oxadiazoles, demonstrating their antimicrobial assessment. Such research underscores the role of these compounds in developing new antimicrobial agents (Elmagd et al., 2017).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(31-23)19-10-6-7-11-20(19)32-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYOXRGXCYGJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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